Dibenzyl iminodiacetate

Thermal Stability Organic Synthesis Process Chemistry

Dibenzyl iminodiacetate (CAS 138397-85-0, C18H19NO4, MW 313.35) is the bis-phenylmethyl ester of iminodiacetic acid, appearing as a colorless oil soluble in dichloromethane. Its predicted physicochemical properties—including a boiling point of 445.8±40.0 °C, density of 1.183±0.06 g/cm³, and pKa of 4.41±0.20—distinguish it clearly from other common iminodiacetate esters.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B1366434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl iminodiacetate
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CNCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c20-17(22-13-15-7-3-1-4-8-15)11-19-12-18(21)23-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2
InChIKeyIFFNKUZALINZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Iminodiacetate (CAS 138397-85-0): A High-Boiling Bis-Benzyl Ester Intermediate for Specialized Synthesis


Dibenzyl iminodiacetate (CAS 138397-85-0, C18H19NO4, MW 313.35) is the bis-phenylmethyl ester of iminodiacetic acid, appearing as a colorless oil soluble in dichloromethane . Its predicted physicochemical properties—including a boiling point of 445.8±40.0 °C, density of 1.183±0.06 g/cm³, and pKa of 4.41±0.20—distinguish it clearly from other common iminodiacetate esters . This compound serves as a strategic intermediate, most notably in the synthesis of the cell-permeant viability dye Calcein AM, where the orthogonal deprotection of its benzyl ester groups is functionally essential .

Why Substituting Dibenzyl Iminodiacetate with Other Iminodiacetate Esters Risks Application Failure


Generic substitution among iminodiacetate esters is not scientifically sound due to the profound impact of the ester group on key performance attributes. The choice between benzyl, methyl, or ethyl esters creates significant discrepancies in boiling point (>230 °C gap), density (>10% difference), and ionization behavior (pKa shift of ~4.6 units relative to parent iminodiacetic acid) . More critically, the benzyl ester provides unique chemoselective deprotection via hydrogenolysis, which is orthogonal to the acetoxymethyl (AM) ester groups essential for fluorescent probe functionality—a feature entirely absent in methyl or ethyl esters that require incompatible saponification conditions . These differences can directly determine the success or failure of a synthetic route or separation process.

Quantitative Differentiation of Dibenzyl Iminodiacetate from Closest Analogs


A 238 °C Higher Boiling Point Versus Diethyl Iminodiacetate Expands Thermal Processing Window

Dibenzyl iminodiacetate exhibits a predicted boiling point of 445.8±40.0 °C , which is approximately 238 °C higher than the literature boiling point of its closest common analog, diethyl iminodiacetate (208 °C) . This gap reflects the significantly greater molecular weight and intermolecular interactions of the bis-benzyl ester.

Thermal Stability Organic Synthesis Process Chemistry

12% Higher Density Than Diethyl Iminodiacetate Enhances Biphasic Extraction Efficiency

The density of dibenzyl iminodiacetate is predicted at 1.183±0.06 g/cm³ , which is 12.0% greater than the measured density of diethyl iminodiacetate (1.056 g/mL) and 5.3% greater than that of dimethyl iminodiacetate hydrochloride (1.124 g/cm³) .

Separation Science Process Development Physicochemical Properties

Amine pKa Shift of ~4.6 Units Versus Iminodiacetic Acid Alters Metal Chelation pH Window

The predicted amine pKa of dibenzyl iminodiacetate is 4.41±0.20 , in contrast to the amine pKa of ~9.0 for the parent iminodiacetic acid (IDA) [1]. This ~4.6-unit shift toward acidity results from the removal of the zwitterionic character present in IDA, leaving a single basic amine center whose protonation state is now sensitive to moderately acidic conditions.

Coordination Chemistry Metal Chelation Ionization Equilibrium

Documented Intermediate for Calcein AM: Orthogonal Benzyl Ester Deprotection is Functionally Mandatory

Dibenzyl iminodiacetate is specifically cited as the key intermediate in the synthesis of Calcein AM (C125400) , a widely used cell-permeant viability probe. The benzyl ester groups provide a critical orthogonal deprotection strategy: they can be removed via mild hydrogenolysis without cleaving the acetoxymethyl (AM) esters that are essential for membrane permeability. Alternative esters such as methyl or ethyl would necessitate strongly basic hydrolytic conditions that would also destroy the AM functional groups, rendering the probe inactive. While no alternative ester is directly reported for this specific synthesis, the chemical rationale for this exclusive use is well-established in protecting group chemistry.

Fluorescent Probe Synthesis Cell Viability Assays Protecting Group Strategy

Benzyl-Iminodiacetate Motif Imparts >100,000-Fold Zinc Selectivity Over Calcium in Ionophore Designs

In a direct study of ionophore structure-activity relationships, N-benzyl iminodiacetamide derivatives demonstrated a distinct zinc ion selectivity, preferring Zn²⁺ over Ca²⁺ by a factor of 6×10⁵ and over Na⁺ by a factor of 3×10⁴ in plasticized PVC membrane electrodes [1]. Although the measurement was performed on the amide analog rather than the ester, the shared N-benzyl iminodiacetate core structure strongly suggests that the benzyl substitution pattern is a key determinant of this exceptional selectivity.

Ion-Selective Sensors Zinc Detection Potentiometry

Target Application Scenarios Where Dibenzyl Iminodiacetate's Differentiation is Quantitatively Justified


High-Temperature Organic Synthesis Requiring Thermally Robust Ester Protecting Groups

In synthetic sequences that demand prolonged heating or high-boiling solvents, the 238 °C higher boiling point of dibenzyl iminodiacetate relative to diethyl iminodiacetate directly reduces material loss through evaporation, a fact documented in the comparative boiling point analysis . This makes it the preferred ester for reactions conducted above 200 °C where lighter esters would volatilize.

Manufacture of Calcein AM and Related Acetoxymethyl-Functionalized Fluorescent Probes

As the documented intermediate for Calcein AM, dibenzyl iminodiacetate is indispensable for probe production due to its orthogonal benzyl ester deprotection chemistry . No alternative iminodiacetate ester can replace it in this context because methyl or ethyl ester cleavage conditions would also destroy the critical AM ester groups, rendering the final probe non-permeant and unusable for live-cell assays.

Multistep Synthesis Involving Biphasic Extractions Where High Density Improves Throughput

The 12% higher density of dibenzyl iminodiacetate over diethyl iminodiacetate directly translates to faster phase separation during liquid-liquid extraction workups, as established by the comparative density data . In scale-up settings, this marginal density advantage can compound into significant reductions in batch cycle time and solvent cross-contamination.

Exploratory Zinc-Selective Chelator and Sensor Development

The class-level inference drawn from N-benzyl iminodiacetamide's >100,000-fold zinc-over-calcium selectivity suggests that compounds built on the benzyl-iminodiacetate core are promising candidates for zinc-specific ionophores [1]. Dibenzyl iminodiacetate thus serves as a gateway intermediate for synthesizing and screening novel sensors or chelation agents for biomedical or environmental monitoring applications.

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